molecular formula C12H13FO3 B13016476 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid

Cat. No.: B13016476
M. Wt: 224.23 g/mol
InChI Key: RRCZHZXSWLZJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H13FO3. This compound is characterized by the presence of a cyclobutane ring, a fluorophenoxy group, and a carboxylic acid functional group. It is a fluorinated organic acid known for its unique blend of reactivity and stability .

Preparation Methods

The synthesis of 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 2-fluorophenol.

    Reaction Conditions: The reaction involves the formation of an ester intermediate, which is then hydrolyzed to yield the final product.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Reagents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO3/c13-9-4-1-2-5-10(9)16-8-12(11(14)15)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,14,15)

InChI Key

RRCZHZXSWLZJDK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.